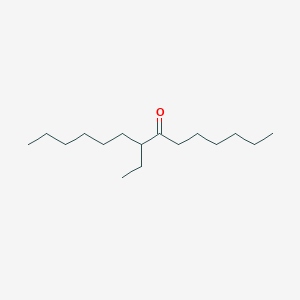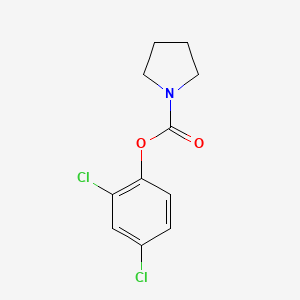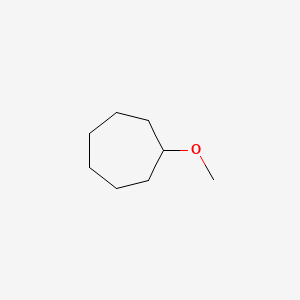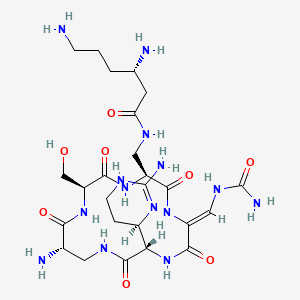
Capstat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capstat is a compound known for its applications in various fields, including veterinary medicine. It is primarily used as an ectoparasiticide, which means it is effective in controlling parasites like fleas on animals. The active ingredient in this compound is nitenpyram, which belongs to the chemical class of neonicotinoids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nitenpyram involves several steps, starting from basic organic compounds. The process typically includes nitration, reduction, and cyclization reactions. The specific conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of nitenpyram is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for pharmaceutical-grade compounds .
化学反应分析
Types of Reactions
Nitenpyram undergoes several types of chemical reactions, including:
Oxidation: Nitenpyram can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Halogenation and other substitution reactions can be performed to create derivatives of nitenpyram.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of nitenpyram, which can have different pharmacological properties and applications .
科学研究应用
Capstat has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying neonicotinoid chemistry and its interactions with other chemicals.
Biology: Investigated for its effects on insect physiology and its potential use in controlling pest populations.
Medicine: Explored for its potential use in treating parasitic infections in animals.
Industry: Used in the development of new ectoparasiticides and related products.
作用机制
Nitenpyram, the active ingredient in Capstat, works by binding to and inhibiting insect-specific nicotinic acetylcholine receptors. This interference with nerve transmission leads to the death of adult fleas. Nitenpyram does not inhibit acetylcholinesterase, making it specific to insects and safe for use in animals .
相似化合物的比较
Similar Compounds
Imidacloprid: Another neonicotinoid used as an insecticide.
Thiamethoxam: Known for its broad-spectrum insecticidal properties.
Acetamiprid: Used in agriculture for pest control.
Uniqueness
Capstat (nitenpyram) is unique in its rapid action and specificity for adult fleas. Unlike some other neonicotinoids, it does not have long-lasting effects, making it suitable for quick, short-term treatment of flea infestations .
属性
CAS 编号 |
37280-35-6 |
|---|---|
分子式 |
C25H44N14O8 |
分子量 |
668.7 g/mol |
IUPAC 名称 |
(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47)/b15-9-/t11-,12-,13+,14-,16-,18-/m0/s1 |
InChI 键 |
JNIIDKODPGHQSS-MPSMQSNBSA-N |
手性 SMILES |
C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
规范 SMILES |
C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




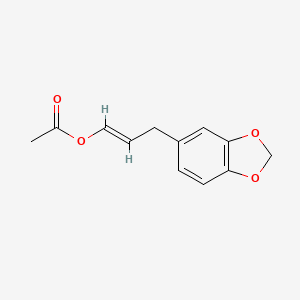
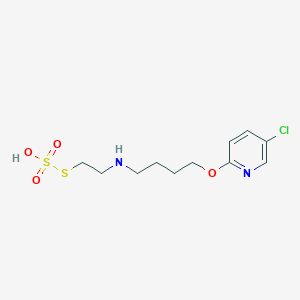
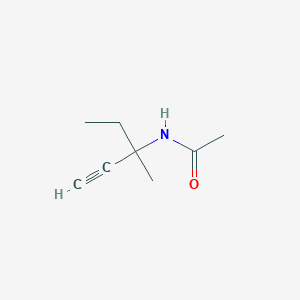
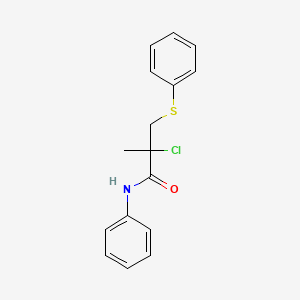
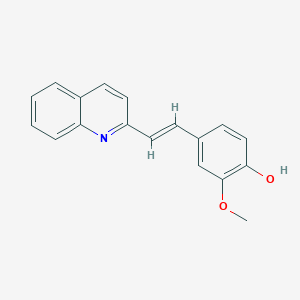
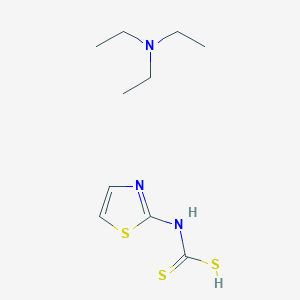
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
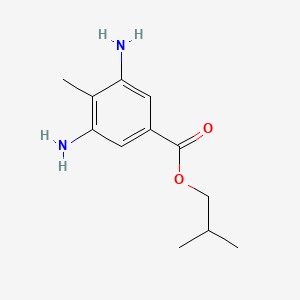
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
